2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile
Overview
Description
2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile, also known as Heptafluoroisobutyronitrile, is a chemical compound with the molecular formula C4F7N . It has an average mass of 195.038 Da and a monoisotopic mass of 194.991898 Da .
Molecular Structure Analysis
The molecular structure of 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile consists of 4 carbon atoms, 7 fluorine atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile has a predicted density of 1.545±0.06 g/cm3 and a predicted boiling point of 26.1±40.0 °C . It also has a vapor pressure of 296.509kPa at 25℃ .Scientific Research Applications
Safe Electrolytes for Lithium-Ion Batteries
2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile derivatives are used in the formulation of safe electrolytes for lithium-ion batteries. New mixtures involving nitrile-functionalized glyme and hydrofluoroether demonstrate high safety and better wettability to separators and electrodes compared to conventional electrolytes. These electrolytes exhibit improved electrochemical performances, including better rate and cycle performances, which are crucial for practical applications in battery technology (Liu et al., 2016).
Alternative Refrigerant and Vapor−Liquid Equilibrium Properties
2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile, specifically the variant 2,3,3,3-tetrafluoro-1-propene (HFO-1234yf), is identified as a promising alternative refrigerant. This is due to EU legislation phasing out the previously used tetrafluoroethane refrigerant from automotive heating and air conditioning systems. The development of molecular simulations for this compound aids in predicting its thermophysical properties, which are vital for technical applications and performance assessments in various systems (Raabe & Maginn, 2010).
Organic Synthesis Applications
The compound finds extensive use in organic synthesis, particularly in the conversion of various oxygen-containing compounds and activation of amides, sulfoxides, and phosphorus oxides. Recent advancements show its effectiveness in activating nitrogen-containing heterocycles, nitriles, and nitro groups. It is also utilized as an efficient radical trifluoromethylation and trifluoromethylthiolation reagent, highlighting its versatile role in the development of new organic synthesis methods (Qin, Cheng, & Jiao, 2022).
Electrochemical Transformation and Fluorosilane Production
In the field of electrochemistry, this compound is involved in the transformation of trialkylsilane to fluorosilane. The process is facilitated by using a weakly coordinating solvent, leading to near-quantitative conversion, which is pivotal in material synthesis and chemical engineering applications (Bahr & Boudjouk, 1993).
Future Directions
2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile is being studied as a potential replacement for SF6 in power grids due to its environmental friendliness . The decomposition of this compound in real applications is expected to be at a much moderate and manageable rate than what is obtained from highly accelerated laboratory tests .
properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F7N/c5-2(1-12,3(6,7)8)4(9,10)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASDJASZOZGYMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(F)(F)F)(C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90505110 | |
Record name | 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90505110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile | |
CAS RN |
42532-60-5 | |
Record name | 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42532-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanenitrile, 2,3,3,3-tetrafluoro-2-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042532605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanenitrile, 2,3,3,3-tetrafluoro-2-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90505110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.233.498 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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